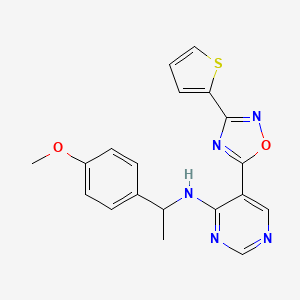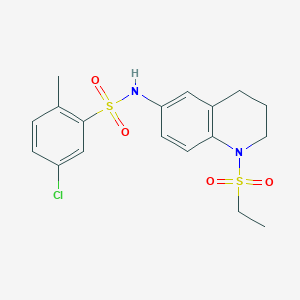
5-chloro-N-(1-(éthylsulfonyl)-1,2,3,4-tétrahydroquinolin-6-yl)-2-méthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide is a synthetic compound characterized by its complex molecular structure featuring chloro, ethylsulfonyl, tetrahydroquinoline, and methylbenzenesulfonamide functional groups. This compound is significant due to its varied applications in chemical, biological, and pharmaceutical research.
Applications De Recherche Scientifique
This compound has broad applications in:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Potential role in studying cell signaling pathways due to its structural features.
Medicine: Investigated for its pharmacological properties, including possible antimicrobial or anti-inflammatory effects.
Industry: Applications in material science and chemical synthesis processes due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the construction of the 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline core. This is typically achieved through a Friedländer quinoline synthesis, involving the cyclocondensation of 2-aminobenzaldehyde with an appropriate ketone under acidic conditions. The intermediate is then further functionalized by introducing the chloro group and the methylbenzenesulfonamide moiety through electrophilic substitution reactions. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in achieving high yields and purity.
Industrial Production Methods: Industrial synthesis follows similar routes but on a larger scale, often employing continuous flow reactors for enhanced control over reaction parameters and efficiency. Optimization of solvents, reagents, and catalysts is crucial for large-scale production to ensure cost-effectiveness and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidative transformations, especially at the ethylsulfonyl group, leading to sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide moiety, possibly converting it into an amine.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly involving the chloro group and the benzenesulfonamide ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reductions, and nucleophiles like amines and thiols for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents (e.g., dimethylformamide), and catalysts (e.g., palladium catalysts for coupling reactions).
Major Products Formed: Oxidative reactions yield sulfone derivatives, while reductions can produce amine-substituted products. Substitution reactions typically lead to various substituted sulfonamides and quinoline derivatives, which can be further analyzed and utilized in different applications.
Mécanisme D'action
The mechanism by which this compound exerts its effects, particularly in biological systems, involves interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and sulfonamide groups are particularly important for binding interactions, influencing biological activity. Molecular pathways often involve inhibition or activation of enzymatic processes, affecting cellular functions and signaling.
Comparaison Avec Des Composés Similaires
When compared to other sulfonamide and quinoline derivatives:
5-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide: lacks the ethyl group, potentially altering its reactivity and biological activity.
5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide: has a bromo group instead of chloro, which can significantly change its chemical properties and interactions.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide: without the chloro group might exhibit different reactivity profiles and biological activities.
These comparisons highlight the uniqueness of the chloro and ethylsulfonyl groups in enhancing the compound’s distinct chemical and biological properties.
Hope this helps! Anything else you’re curious about?
Propriétés
IUPAC Name |
5-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-3-26(22,23)21-10-4-5-14-11-16(8-9-17(14)21)20-27(24,25)18-12-15(19)7-6-13(18)2/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJMSZDOBOLJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
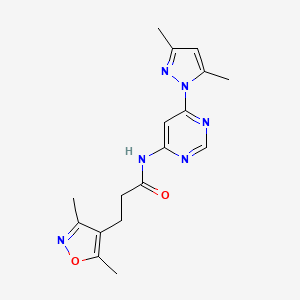
![ethyl 5-[2-(3-methylphenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563566.png)
![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine](/img/structure/B2563570.png)
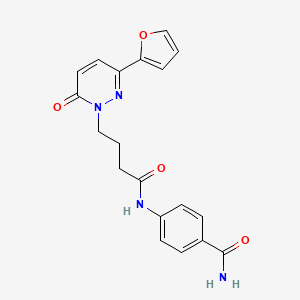
![5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2563573.png)
![ethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563575.png)
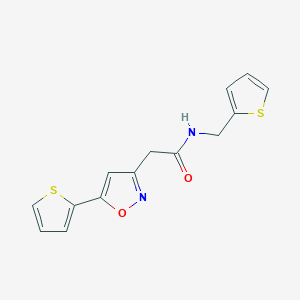
![N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2563578.png)
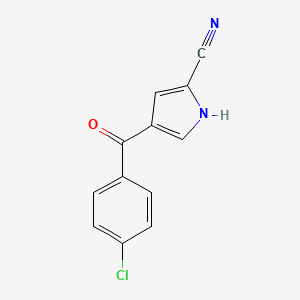
![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2563580.png)
![4-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2563581.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2563585.png)
![3-amino-4-(furan-2-yl)-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2563586.png)
